Trinonadecanoin

Descripción general

Descripción

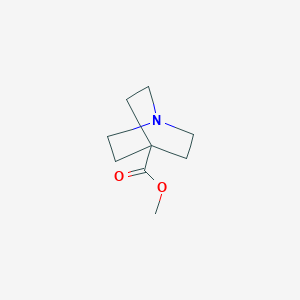

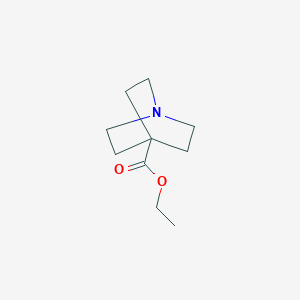

1,2,3-Trinonadecanoyl glycerol is a triacylglycerol that contains nonadecanoic acid at the sn-1, sn-2, and sn-3 positions. It has been used as an internal standard for the quantification of triacylglycerols in human serum by capillary gas chromatography.

TG(19:0/19:0/19:0), also known as trinonadecanoin, 8CI, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(19:0/19:0/19:0) is considered to be a triradylglycerol lipid molecule. TG(19:0/19:0/19:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(19:0/19:0/19:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(19:0/19:0/19:0) is primarily located in the membrane (predicted from logP) and adiposome.

Mecanismo De Acción

Target of Action

It is known that this compound is a type of triacylglycerol , a class of lipids that play crucial roles in energy storage, insulation, and cushioning in organisms

Biochemical Pathways

Trinonadecanoylglycerol, as a triacylglycerol, is likely involved in lipid metabolism pathways . These pathways include the synthesis and degradation of triglycerides, which are crucial for energy storage and release. The downstream effects of these pathways can impact various biological processes, such as cellular energy balance and membrane structure integrity .

Propiedades

IUPAC Name |

20,21-dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56(62)59(65,55-61)60(66,57(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58(64)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,65-66H,4-55H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMIWLKYIDHSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C(CO)(C(C(=O)CCCCCCCCCCCCCCCCCC)(C(=O)CCCCCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949388 | |

| Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26536-13-0 | |

| Record name | Trinonadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was trinonadecanoin chosen as a retention index standard for triacylglycerol analysis in the research?

A1: The researchers aimed to establish a reliable identification system for triacylglycerols (TAGs) using liquid chromatography (LC). They selected this compound, along with other odd-carbon chain TAGs (trinonain to this compound), for several reasons:

- Regular Elution Pattern: TAGs with odd-carbon chains exhibit a predictable elution profile in reversed-phase LC, making them suitable for establishing a retention index scale [].

- Maximized Separation: The chosen ultra high-performance LC method provided optimal separation between different TAGs, including those in the trinonain to this compound series [].

- Database Creation: Using this series as a basis, the researchers built a retention index database for 209 TAGs, facilitating identification in various samples like vegetable oils, fish, and milk [].

Q2: How does the use of a retention index system, like the one based on this compound, improve the reliability of TAG identification in LC compared to relying solely on mass spectrometry?

A2: Mass spectrometry (MS), commonly coupled with LC, often faces challenges in identifying unknown compounds due to:

- Limited Spectral Databases: Comprehensive spectral libraries for LC-MS are less readily available compared to gas chromatography-mass spectrometry (GC-MS) [].

- Reproducibility Issues: Atmospheric pressure ionization, a common ionization technique in LC-MS, can lead to variations in mass spectra, making direct comparisons and identification challenging [].

- Retention Time Correlation: It correlates the retention time of an unknown analyte with that of known standards like this compound. This approach reduces reliance solely on mass spectra [].

- Chromatographic Specificity: The retention index primarily depends on the analyte's interaction with the stationary and mobile phases, providing a more consistent and comparable parameter across different systems [].

- Improved Identification: By comparing an unknown's retention index to a database established using standards like this compound, researchers can improve the accuracy of TAG identification, even with variations in mass spectra [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)